trans-2-Hexene (CAS: 4050-45-7) is a linear, internal acyclic olefin characterized by its thermodynamically favored E-configuration. As a fundamental C6 building block, it is widely procured for olefin metathesis, stereospecific epoxidation, and transition-metal coordination studies. Compared to its Z-isomer (cis-2-hexene), trans-2-hexene exhibits greater thermodynamic stability, evidenced by a liquid-phase enthalpy of formation of -83.7 kJ/mol versus -81.2 kJ/mol for the cis-isomer [1]. This baseline thermodynamic preference makes it the standard internal hexene isomer for predictable scaling in catalytic processing and chemical manufacturing.
Procuring generic 'mixed hexenes' or substituting trans-2-hexene with 1-hexene or cis-2-hexene introduces severe reproducibility risks in process chemistry. Terminal olefins like 1-hexene exhibit entirely different regioselectivity and boiling points, fundamentally altering downstream distillation and hydroformylation. More critically, substituting with cis-2-hexene changes the steric profile of the double bond. This structural difference drastically alters transition-metal coordination affinities—impacting separation efficiencies in reactive distillation [1]—and shifts activation energy barriers in confined catalytic environments, leading to divergent kinetic rates and stereochemical outcomes in epoxidation.
In reactive extractive distillation using functionalized solvents (e.g., silver-DBPA), the steric differences between hexene isomers dictate separation efficiency. The distribution coefficient ratio (relative to 1-hexene) is 4.9 for trans-2-hexene, compared to only 1.3 for cis-2-hexene [1].
| Evidence Dimension | Vapour-liquid distribution coefficient ratio (relative to 1-hexene) |
| Target Compound Data | trans-2-hexene: 4.9 |
| Comparator Or Baseline | cis-2-hexene: 1.3 |
| Quantified Difference | 3.7-fold higher relative distribution coefficient for the trans-isomer. |
| Conditions | Silver-DBPA complexation in reactive extractive distillation. |
Buyers designing high-purity olefin extraction or transition-metal coordination processes must select the trans-isomer to achieve predictable complexation strength and separation resolution.
The spatial configuration of the olefin strictly governs its reactivity in confined catalytic spaces. During epoxidation over TS-1 zeolite using H2O2, the cis-2-hexene isomer epoxidizes 1.7 times faster than trans-2-hexene. This is driven by cavity confinement effects, where trans-2-hexene faces a higher activation energy barrier (60.1 kJ/mol versus 38.6 kJ/mol at specific Ti-hydroperoxo centers) [1].
| Evidence Dimension | Epoxidation activation energy and rate constant |
| Target Compound Data | trans-2-hexene: 60.1 kJ/mol (lower rate) |
| Comparator Or Baseline | cis-2-hexene: 38.6 kJ/mol (1.7x faster rate) |
| Quantified Difference | 21.5 kJ/mol higher activation barrier for trans-2-hexene. |
| Conditions | Epoxidation in TS-1 zeolite cavity with H2O2. |
Procurement for zeolite-catalyzed epoxidation must account for these kinetic differences, as substituting the trans-isomer with the cis-isomer will unexpectedly accelerate the reaction and alter thermal management requirements.
In catalytic isomerization-metathesis networks, trans-2-hexene acts as the dominant thermodynamic sink among internal olefins. During the conversion of 1-hexene over MoO3/HBEA catalysts, the internal olefin pool equilibrates to heavily favor the trans-isomer, yielding 55% trans-2-hexene compared to only 11% cis-2-hexene [1].
| Evidence Dimension | Product yield distribution in isomerization-metathesis |
| Target Compound Data | trans-2-hexene: 55% yield |
| Comparator Or Baseline | cis-2-hexene: 11% yield |
| Quantified Difference | 5:1 thermodynamic preference for the trans-isomer. |
| Conditions | 1-hexene isomerization-metathesis over MoO3/HBEA zeolite at optimized Time-on-Stream. |
Establishes trans-2-hexene as the necessary baseline material for predicting yields and calibrating catalysts in industrial cross-metathesis workflows.
For fine chemical synthesis, the E/Z geometry of the starting olefin directly dictates the stereochemistry of the resulting epoxide. Oxidation of trans-2-hexene with H2O2 in acidic alcohols (phenol) is fully stereospecific, yielding exclusively trans-2,3-epoxyhexane, whereas the cis-isomer yields only cis-2,3-epoxyhexane [1].
| Evidence Dimension | Stereochemical fidelity of epoxidation |
| Target Compound Data | trans-2-hexene: Exclusively yields trans-2,3-epoxyhexane |
| Comparator Or Baseline | cis-2-hexene: Exclusively yields cis-2,3-epoxyhexane |
| Quantified Difference | 100% stereospecific translation of olefin geometry to the epoxide. |
| Conditions | Epoxidation with H2O2 in phenol (40 °C). |
Guarantees stereochemical fidelity for buyers procuring precursors for asymmetric synthesis or targeted fine chemical manufacturing.
Due to its absolute stereospecificity in oxidation reactions, trans-2-hexene is the mandatory precursor for synthesizing pure trans-2,3-epoxyhexane. Substituting with mixed isomers will contaminate the product stream with cis-epoxides, which are difficult to separate and detrimental to downstream asymmetric synthesis [1].
Because trans-2-hexene is the thermodynamically favored intermediate (forming at a 5:1 ratio over the cis-isomer in isomerization networks), it serves as the most realistic and stable baseline substrate for evaluating the efficiency, turnover number, and stability of industrial metathesis catalysts like MoO3/HBEA or Grubbs complexes [2].
The significant difference in metal-coordination affinity between trans- and cis-isomers makes trans-2-hexene an ideal calibrant for reactive separation columns. Its high distribution coefficient with silver-based functionalized solvents allows engineers to accurately model and scale up transition-metal-facilitated olefin purification processes [3].
Flammable;Health Hazard